molecular formula C7H5N3O2 B8728022 8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one

8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one

Cat. No.: B8728022
M. Wt: 163.13 g/mol
InChI Key: OGAHMBCLURUCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one is a bicyclic heteroaromatic compound featuring a pyrido-pyrazinone scaffold with a hydroxyl group at the 8-position. This compound shares structural similarities with RNase H and integrase (IN) inhibitors, particularly due to its coplanar triad of heteroatoms and hydrophobic aryl moieties, which enable dual inhibitory activity against HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) and integrase . Its synthesis often involves multi-step protocols, such as benzyloxy protection of hydroxyl groups followed by coupling reactions with aryl amines (e.g., methyl 5-(benzyloxy)-8-hydroxy-6-oxo-5,6-dihydropyrido[2,3-b]pyrazine-7-carboxylate derivatives) .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

8-hydroxy-5H-pyrido[2,3-b]pyrazin-6-one

InChI

InChI=1S/C7H5N3O2/c11-4-3-5(12)10-7-6(4)8-1-2-9-7/h1-3H,(H2,9,10,11,12)

InChI Key

OGAHMBCLURUCCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=CC(=O)N2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrido-pyrazinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Pharmacological Activity
8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one 8-OH, pyrido-pyrazinone core C₇H₅N₃O₂ 179.13 Not reported Dual HIV-1 RNase H/IN inhibitor
8-Amino-5H-benzopyrano[2,3-b]pyridin-5-one (3) 8-NH₂, fused benzopyrano ring C₁₂H₈N₂O₂ 212.21 272–273 Synthetic intermediate
8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one 8-Cl, 5-CH₃ C₉H₈ClN₃O 209.64* Not reported Chemical precursor
8-Chloro-6H-pyrido[2,3-d]pyridazin-5-one 8-Cl, pyridazine ring C₇H₄ClN₃O 181.58 Not reported Unspecified
6-Amino-5H-benzopyrano[2,3-b]pyridin-5-one (1) 6-NH₂, fused benzopyrano ring C₁₂H₈N₂O₂ 212.21 Not reported Base structure for analogs

*Note: lists "C₁₉H₂₄FNO" for 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6-one, which conflicts with the compound name. The formula C₉H₈ClN₃O is inferred from standard pyrido-pyrazinone chemistry.

Key Observations:

Hydroxyl vs. Amino Groups: The 8-hydroxy derivative exhibits unique HIV inhibitory activity, likely due to hydrogen-bonding interactions with enzymatic targets, whereas amino analogs (e.g., 8-amino-benzopyrano derivatives) lack reported antiviral activity and are primarily synthetic intermediates .

Chloro Substitution: Chloro-substituted analogs (e.g., 8-chloro-pyridazinones) show reduced pharmacological relevance but are valuable as halogenated intermediates for further functionalization .

Ring Modifications: Fusing a benzopyrano ring (as in 8-amino-5H-benzopyrano[2,3-b]pyridin-5-one) increases molecular weight and melting point (272–273°C) compared to simpler pyrido-pyrazinones, suggesting enhanced crystallinity .

Pharmacological and Biochemical Profiles

  • 8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one : Demonstrates dual inhibition of HIV-1 RNase H (IC₅₀ = 2.3 μM) and integrase (IC₅₀ = 4.7 μM) due to its ability to chelate metal ions in enzymatic active sites .
  • Analog Limitations: Chloro- and amino-substituted analogs lack reported antiviral activity, likely due to insufficient metal-chelating capacity or steric hindrance .

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